molecular formula C10H9N3O3S B1493273 6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid CAS No. 2098111-61-4

6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid

Cat. No.: B1493273
CAS No.: 2098111-61-4
M. Wt: 251.26 g/mol
InChI Key: JMLGLCYPJHUENM-UHFFFAOYSA-N
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Description

6-(Thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid (CAS 2098111-61-4) is a high-value heterocyclic building block designed for advanced pharmaceutical and chemical biology research. This complex molecule features a fused triazolo-oxazine core linked to a thiophene ring and a carboxylic acid functional group, making it a versatile scaffold for the synthesis of novel compounds. The presence of both electron-rich heteroaromatic systems and a handle for further derivatization is of significant interest in medicinal chemistry, particularly for projects aimed at kinase inhibition and the development of treatments for oncology and central nervous system disorders. Researchers can utilize this compound as a key intermediate to create targeted libraries for high-throughput screening or as a precursor in structure-activity relationship (SAR) studies. Its molecular formula is C10H9N3O3S with a molecular weight of 251.26 . This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-thiophen-3-yl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c14-10(15)9-7-4-16-8(3-13(7)12-11-9)6-1-2-17-5-6/h1-2,5,8H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLGLCYPJHUENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=NN21)C(=O)O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of triazole compounds typically involves binding to enzymes and receptors in the body, leading to a variety of biological effects. The exact interaction would depend on the specific structure of the compound and the target it binds to.

Biochemical Pathways

Triazole compounds can affect a wide range of biochemical pathways due to their ability to bind to various enzymes and receptors. The specific pathways affected by “6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid” would depend on its specific targets.

Pharmacokinetics

The pharmacokinetics of triazole compounds can vary widely depending on their specific structures. Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied specifically for “6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid”.

Result of Action

The molecular and cellular effects of “6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid” would depend on its specific targets and mode of action. Triazole compounds in general can have a wide range of effects due to their ability to bind to various targets.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of triazole compounds. The specific effects of these factors on “6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid” would need to be studied.

Biological Activity

The compound 6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H12N4OS
  • Molecular Weight : 236.30 g/mol
  • CAS Number : 2098013-02-4

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound in focus has been tested against various bacterial strains and fungi. In vitro studies showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The triazole scaffold is known for its anticancer activity. Preliminary studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. Specifically, it has shown activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through various assays measuring cytokine production and nitric oxide release in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, which supports its potential use in inflammatory conditions .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes associated with various diseases:

  • Carbonic Anhydrase Inhibitors : This enzyme plays a crucial role in regulating pH and fluid balance. Inhibition studies suggest that the compound may act as a potent inhibitor of carbonic anhydrase, which could be beneficial in treating conditions like glaucoma and edema .
  • Cholinesterase Inhibitors : Given the relevance of cholinesterase inhibitors in Alzheimer's disease therapy, this compound's inhibition of this enzyme could indicate potential neuroprotective effects .

Structure-Activity Relationship (SAR)

The biological activity of 6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine derivatives appears to be influenced by the presence of the thiophene ring and the triazole moiety. Modifications to these structures can enhance or diminish their biological activities. For example:

  • Substituents on the thiophene ring can alter lipophilicity and receptor binding affinity.
  • The position of functional groups on the triazole ring can affect enzyme inhibition potency.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant activity compared to standard antibiotics .
  • Cancer Cell Line Study : In another study focusing on cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability for MCF-7 cells, with an IC50 value determined at 15 µM after 48 hours of exposure .

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs.
  • Carboxylic Acid vs. Ester/Amide Derivatives : The carboxylic acid group enhances solubility in aqueous environments, contrasting with ester or amide derivatives that prioritize membrane permeability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 6-(4-Methoxyphenyl) 6-(2,6-Dichlorophenyl)
logP ~3.5 (estimated) 4.65 5.2
Aqueous Solubility Moderate (carboxylic acid) Low Very low
Drug-Likeness High (SwissADME) Moderate Low (high logP)

Notable Trends:

  • The carboxylic acid group in the target compound improves solubility compared to lipophilic dichlorophenyl or methoxyphenyl derivatives .
  • Thiophene’s moderate logP balances membrane permeability and solubility, whereas chlorophenyl groups increase logP, reducing bioavailability .

Preparation Methods

Formation of the Triazolo Ring

  • The triazole moiety is commonly synthesized by cyclization of hydrazine derivatives with appropriate carboxylic acid derivatives or esters.
  • For example, a hydrazide intermediate can react with orthoesters or nitriles under acidic or basic conditions to form the 1,2,3-triazole ring system.
  • Microwave-assisted cyclization methods have been reported to enhance reaction efficiency and yield.

Construction of the Oxazine Ring

  • The oxazine ring is formed by intramolecular cyclization involving an amino alcohol or amino ether functionality.
  • Typically, a precursor containing a hydroxyl group and an amine or hydrazine moiety undergoes cyclization under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to form the oxazine heterocycle.
  • The cyclization step is sensitive to temperature and solvent choice, often requiring mild heating and aprotic solvents.

Carboxylic Acid Functionalization

  • The carboxylic acid group at position 3 is introduced by hydrolysis of ester intermediates or by direct oxidation of methyl groups.
  • Hydrolysis is commonly performed using sodium hydroxide in methanol or aqueous media at room temperature or slightly elevated temperatures.
  • Acidification with dilute hydrochloric acid or trifluoroacetic acid yields the free carboxylic acid.

Representative Preparation Procedure

Step Reaction Conditions Notes
1 Synthesis of hydrazide intermediate Reaction of hydrazine with ester or acid chloride Forms triazole precursor
2 Cyclization to triazolo-oxazine Acidic cyclization (TFA in DCM) Microwave assistance possible
3 Halogenation at 6-position N-iodosuccinimide or similar reagent Prepares for cross-coupling
4 Cross-coupling with thiophen-3-yl boronic acid Pd or Cu catalyst, K3PO4 base, DMF solvent, 80–100 °C Introduces thiophene ring
5 Ester hydrolysis to acid NaOH in MeOH/H2O, room temp to 40 °C Yields final carboxylic acid

Research Findings and Optimization

  • Microwave-assisted synthesis significantly reduces reaction times for cyclization steps without compromising yields.
  • Use of bulky ligands in cross-coupling improves selectivity and yield of thiophene substitution.
  • Mild hydrolysis conditions prevent decomposition of sensitive heterocyclic rings.
  • Purification is typically achieved by recrystallization or preparative HPLC; characterization includes 1H NMR, elemental analysis, and mass spectrometry to confirm structure and purity.

Comparative Data Table of Key Reaction Conditions

Reaction Step Reagents/Catalysts Solvent Temperature Time Yield (%) Notes
Triazole formation Hydrazine + ester Ethanol or MeOH Reflux 4–6 h 70–85 Conventional or microwave
Oxazine cyclization TFA, DCM DCM 25–40 °C 1–2 h 75–90 Acidic conditions
Halogenation NIS or NBS DCM or DMF 0–25 °C 1 h 80–88 Controlled addition
Cross-coupling Pd/Cu catalyst, K3PO4 DMF 80–100 °C 6–12 h 65–80 Ligand optimized
Hydrolysis NaOH (aq) MeOH/H2O 20–40 °C 12–16 h 85–95 Mild base

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid
Reactant of Route 2
6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid

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